molecular formula C12H20N2O3 B1200505 1,3-Dimethylbutylethyl barbituric acid CAS No. 28239-45-4

1,3-Dimethylbutylethyl barbituric acid

Cat. No.: B1200505
CAS No.: 28239-45-4
M. Wt: 240.3 g/mol
InChI Key: ZSCDMQNUQCZYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethylbutylethyl barbituric acid, more commonly known in research literature as Diberal or DMBB, is an atypical barbiturate of significant scientific interest due to its stereospecific and dual pharmacological effects. Unlike conventional barbiturates that typically act as central nervous system depressants by enhancing the function of GABA A receptors, the activity of Diberal is entirely dependent on its stereochemistry. The (-)-enantiomer of Diberal exhibits classic anticonvulsant and depressant properties, similar to other barbiturates like pentobarbital, albeit with slightly different potency . In a striking contrast, the (+)-enantiomer acts as a convulsant, demonstrating that subtle structural differences can completely invert a compound's biological activity . This unique enantiomer-dependent action makes Diberal an invaluable research tool for neuroscientists and pharmacologists. It is primarily used in preclinical studies to probe the complex binding sites and mechanisms of action on GABA A receptors . Research using the individual enantiomers helps elucidate the molecular basis for barbiturate-induced depression and excitation in the central nervous system. Furthermore, studies have shown that administration of the anticonvulsant (-)-isomer can reverse the convulsant actions of the (+)-isomer, providing a model for investigating drug interactions and antagonism within this class . This compound is offered for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28239-45-4

Molecular Formula

C12H20N2O3

Molecular Weight

240.3 g/mol

IUPAC Name

5-butyl-5-ethyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-5-7-8-12(6-2)9(15)13(3)11(17)14(4)10(12)16/h5-8H2,1-4H3

InChI Key

ZSCDMQNUQCZYHQ-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)N(C(=O)N(C1=O)C)C)CC

Canonical SMILES

CCCCC1(C(=O)N(C(=O)N(C1=O)C)C)CC

Other CAS No.

28239-45-4

Synonyms

1,3-dimethylbutylethyl barbituric acid

Origin of Product

United States

Synthetic Methodologies for 1,3 Dimethylbutylethyl Barbituric Acid

Precursor Synthesis and Derivativation Strategies

The synthesis of 1,3-dimethylbutylethyl barbituric acid is not a monolithic process but rather the culmination of preparing specific, functionalized precursors. The primary building blocks are a disubstituted malonic ester and a dimethyl-substituted urea (B33335).

Synthesis of Malonic Acid/Ester Intermediates

The butylethyl-substituted fragment of the target molecule originates from a correspondingly substituted malonic acid or, more commonly, its ester derivative. The malonic ester synthesis is a versatile and widely used method for preparing such C5-disubstituted barbiturates. pressbooks.pub This process involves the sequential alkylation of a malonic ester, typically diethyl malonate, due to the acidity of the α-hydrogen located on the methylene (B1212753) (-CH2-) group flanked by two carbonyl groups. youtube.comyoutube.com

The general strategy is as follows:

First Alkylation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate a nucleophilic enolate. youtube.com This enolate then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide, for instance, ethyl bromide, to yield diethyl ethylmalonate.

Second Alkylation: The process is repeated using another molar equivalent of base to deprotonate the remaining acidic α-hydrogen. The resulting enolate is then reacted with a second alkyl halide, such as butyl bromide, to produce the desired diethyl butylethylmalonate. youtube.com

Table 1: Synthesis of Diethyl Butylethylmalonate via Malonic Ester Synthesis

StepReactant 1Reactant 2BaseProduct
1 Diethyl MalonateEthyl BromideSodium EthoxideDiethyl ethylmalonate
2 Diethyl ethylmalonateButyl BromideSodium EthoxideDiethyl butylethylmalonate

Preparation of Substituted Urea or Thiourea Analogues

The nitrogen-containing backbone of the barbiturate (B1230296) ring, specifically with methyl groups at positions 1 and 3, is derived from 1,3-dimethylurea (B165225). This symmetrical urea derivative is a key precursor. Several methods exist for its synthesis. A common industrial method involves the reaction of dimethylamine (B145610) with urea under heat and pressure, often in an anhydrous system to drive the reaction to completion and achieve high yields. google.com Another approach involves reacting dimethylamine sulphate with urea. google.com 1,3-Dimethylurea is a stable, crystalline solid and serves as an important intermediate in the synthesis of various chemicals, including pharmaceuticals like caffeine (B1668208) and theophylline. atamankimya.com

Synthesis of 1,3-Dimethylbutylethyl Amine Precursors

In the context of the classical synthesis of this compound, a "1,3-dimethylbutylethyl amine" is not a direct precursor. The standard and most efficient synthetic route involves the condensation of a substituted malonic ester (diethyl butylethylmalonate) with a substituted urea (1,3-dimethylurea). The "butyl" and "ethyl" groups are introduced via the malonic ester, while the "1,3-dimethyl" groups are provided by the urea molecule. Therefore, the synthesis of amine precursors is not a required step in this specific pathway.

Condensation Reactions for Barbituric Ring Formation

The final and crucial stage in the synthesis is the formation of the six-membered pyrimidine (B1678525) ring characteristic of barbiturates. This is achieved through condensation reactions that unite the precursor fragments.

Knoevenagel-Type Condensations

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. jocpr.com In the chemistry of barbituric acid, it typically involves the reaction of the active methylene group at the C5 position of a pre-formed barbituric acid ring with an aldehyde or ketone. iau.ir This reaction is not used to form the barbiturate ring itself but rather to synthesize 5-arylidene or 5-alkylidene derivatives of barbituric acid, which are of interest for various applications. mdpi.comresearchgate.net For the synthesis of this compound, where the C5 carbon is fully substituted with two alkyl groups, the Knoevenagel condensation is not the primary ring-forming strategy.

Malonic Ester Condensation with Substituted Ureas

The definitive step in synthesizing this compound is the condensation of diethyl butylethylmalonate with 1,3-dimethylurea. pressbooks.pub This reaction is a classic example of a twofold nucleophilic acyl substitution. pressbooks.pub It is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst. orgsyn.orgcutm.ac.in

The reaction proceeds as follows:

The base facilitates the condensation by enhancing the nucleophilicity of the urea nitrogens and promoting the departure of the ethoxide leaving groups from the malonic ester.

The nitrogen atoms of 1,3-dimethylurea attack the carbonyl carbons of the diethyl butylethylmalonate.

Two molecules of ethanol (B145695) are eliminated, and the molecule cyclizes to form the stable, six-membered barbiturate ring.

Subsequent acidification of the reaction mixture protonates the resulting barbiturate salt to yield the final product, 1,3-dimethyl-5-butyl-5-ethylbarbituric acid.

This method is highly effective for producing a wide array of 1,3-dialkyl-5,5-dialkyl barbiturates. pressbooks.pubgoogle.comgoogle.com

Table 2: Condensation Reaction for this compound

Reactant 1Reactant 2Catalyst/BaseSolventKey StepsProduct
Diethyl butylethylmalonate1,3-DimethylureaSodium EthoxideEthanol, TolueneReflux, Cyclization, Acidification1,3-Dimethyl-5-butyl-5-ethylbarbituric acid

Optimized Reaction Conditions for Barbiturate Cyclization

The cyclization reaction between the disubstituted malonic ester and 1,3-dimethylurea is a critical step. Optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters to consider include the choice of base, solvent, and temperature.

ParameterConditionRationale
Base Sodium EthoxideA strong base is required to deprotonate the urea derivative, facilitating the condensation. Sodium ethoxide is commonly used and effective.
Solvent Anhydrous EthanolThe solvent should be capable of dissolving the reactants and be compatible with the strong base. Anhydrous conditions are necessary to prevent hydrolysis of the ester and the base.
Temperature RefluxHeating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to proceed at a reasonable rate.
Reactant Stoichiometry Slight excess of the malonic ester or urea derivativeThis can be adjusted to drive the reaction to completion, depending on the relative cost and reactivity of the starting materials.

This table presents generally optimized conditions for barbiturate synthesis based on established literature; specific optimization for this compound would require experimental investigation.

Post-Cyclization Functionalization and Derivatization

Once the 1,3-dimethyl-5-butyl-5-ethylbarbituric acid core is synthesized, further modifications can be envisioned to explore its chemical space.

Alkylation Strategies at Nitrogen or Carbon Positions

Since the target molecule is already N,N'-dimethylated, further alkylation at the nitrogen positions is not relevant. Alkylation at the C-5 position is also complete with the butyl and ethyl groups. However, if starting from a non-N-methylated barbiturate, such as 5-butyl-5-ethylbarbituric acid, N-methylation could be achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Halogenation and Subsequent Cross-Coupling Reactions

While the C-5 position is fully substituted, derivatization of the alkyl side chains could be a possibility. For instance, radical halogenation could introduce a halogen onto the butyl or ethyl group, although this would likely lead to a mixture of products and be difficult to control.

A more synthetically relevant approach would be to start with a barbiturate containing a functionalizable group at C-5. For example, if one of the alkyl groups were replaced with a phenyl group, electrophilic aromatic substitution on the phenyl ring could be performed.

Introduction of Stereocenters via Asymmetric Synthesis

The C-5 carbon of 1,3-dimethyl-5-butyl-5-ethylbarbituric acid is a chiral center. The synthetic methods described above would typically result in a racemic mixture. The introduction of stereocenters with high enantioselectivity is a significant challenge in modern organic synthesis.

Potential strategies for the asymmetric synthesis could include:

Use of a chiral auxiliary: A chiral auxiliary could be attached to the malonic ester prior to alkylation, guiding the stereoselective introduction of the ethyl and butyl groups. The auxiliary would then be removed after the cyclization.

Chiral phase-transfer catalysis: The alkylation of a C-5 monosubstituted barbiturate could potentially be performed under chiral phase-transfer conditions to introduce the second alkyl group enantioselectively.

Enzymatic resolution: A racemic mixture of the final product could potentially be resolved using enzymes that selectively act on one enantiomer.

The development of a stereoselective synthesis for this specific compound would require significant research and development. nih.govcapes.gov.br

Reaction Pathway Elucidation and Kinetic Studies

The mechanism of barbiturate formation via the condensation of a malonic ester and urea is generally understood to proceed through a series of nucleophilic acyl substitution reactions. The reaction is initiated by the deprotonation of urea (or in this case, 1,3-dimethylurea) by the base. The resulting anion then attacks one of the carbonyl groups of the malonic ester, leading to a tetrahedral intermediate. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the barbiturate ring.

Molecular Structure and Stereochemistry of 1,3 Dimethylbutylethyl Barbituric Acid

Conformational Analysis using Computational Chemistry

Computational chemistry provides powerful tools to predict and analyze the spatial arrangement of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like 1,3-dimethylbutylethyl barbituric acid, which features a barbiturate (B1230296) ring and rotatable side chains, these methods are indispensable for understanding its preferred shapes.

Molecular mechanics (MM) is a computational method that models molecules as a collection of atoms held together by bonds, treating them as balls and springs. wustl.edu It calculates the potential energy of a molecule based on a set of parameters known as a force field, which accounts for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces). wustl.eduwustl.eduyoutube.com

For this compound, a suitable force field, such as MMFF94 (Merck Molecular Force Field), would be chosen. stanford.edu The process involves:

Parameterization: Assigning atom types and parameters for bond lengths, angles, and dihedrals specific to the chemical environment within the molecule. wustl.edunih.gov

Energy Calculation: The total steric energy of a given conformation is calculated by summing all the individual energy contributions. youtube.com

This method is highly efficient for exploring the vast conformational space of the molecule, particularly the rotation around the single bonds of the butylethyl group attached to the C5 position of the barbiturate ring. wustl.edu Different rotational arrangements would be systematically generated and their energies calculated to identify low-energy regions of the conformational landscape.

Interactive Table: Representative Torsional Energy Contributions in a Force Field

This table illustrates typical energy barriers for rotation around single bonds, a key component in molecular mechanics calculations. The values are representative and would be refined within a specific force field.

Bond TypeRotational Barrier (kcal/mol)Description
C(sp3)-C(sp3)~3.0Represents rotation in the alkyl chain, leading to staggered and eclipsed conformations.
C(ring)-C(alkyl)VariableThe barrier for rotation of the entire butylethyl group relative to the barbiturate ring.

Density Functional Theory (DFT) is a quantum mechanical method that provides a more accurate description of the electronic structure of molecules compared to molecular mechanics. nih.govyoutube.com DFT calculations are used to determine the ground state geometry, which is the lowest energy arrangement of the atoms. youtube.com The Hohenberg-Kohn theorems form the foundation of DFT, stating that the ground-state energy is a unique functional of the electron density. youtube.com

For this compound, a typical DFT study would involve:

Initial Structure: An approximate structure, often obtained from molecular mechanics, is used as a starting point. nih.gov

Basis Set and Functional Selection: A basis set (e.g., 6-311++G(d,p)) and a functional (e.g., B3LYP or PBE) are chosen. nih.govdergipark.org.tr These define the mathematical functions used to describe the electron orbitals and the approximation for the exchange-correlation energy.

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of all atoms, leading to the most stable, or ground state, geometry. nih.gov

DFT calculations can confirm the planarity of the barbiturate ring and precisely calculate the bond lengths, bond angles, and dihedral angles of the substituents. bohrium.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing insights into the molecule's chemical reactivity. nih.gov

The butylethyl substituent at the C5 position of the barbiturate ring is conformationally flexible. Rotation around the C-C single bonds of this alkyl chain gives rise to numerous conformational isomers. The primary goal of conformational analysis is to identify the most stable conformers, which are those that reside at energy minima on the potential energy surface. libretexts.orgyoutube.com

The stability of different conformers is primarily governed by steric hindrance. For the butylethyl group, conformations that minimize gauche interactions and 1,3-diaxial-like interactions will be lower in energy. youtube.com For instance, an extended-chain conformation is generally more stable than a folded one where the terminal methyl group interacts unfavorably with the barbiturate ring.

Computational workflows combine molecular mechanics for an initial broad search, followed by DFT for refining the geometries and energies of the most promising low-energy conformers. nih.govnih.gov The final output is a set of stable conformational isomers and their relative energies, indicating which structures are most likely to exist at a given temperature.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

This table presents a hypothetical energy landscape for the conformers of the butylethyl side chain, as would be determined by computational analysis. Lower energy indicates greater stability.

Conformer IDDescription of Butylethyl Chain ConformationRelative Energy (kcal/mol)Population (%) at 298 K
CONF-1Fully extended (anti-periplanar)0.0075.5
CONF-2Gauche interaction at Cα-Cβ+0.9015.0
CONF-3Gauche interaction at Cβ-Cγ+1.208.5
CONF-4Sterically hindered (eclipsed)+4.50<1.0

Isomeric Forms and Chiral Considerations

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. Stereoisomers, in particular, have the same connectivity but differ in the spatial orientation of their atoms. masterorganicchemistry.com

A stereocenter (or chiral center) is an atom, typically carbon, that is bonded to four different groups. The key structural feature of this compound is the C5 atom of the barbiturate ring. This carbon is attached to:

A methyl group.

An ethyl group.

A butylethyl group.

The rest of the barbiturate ring (specifically, connected to two carbonyl carbons, C4 and C6).

Since all four of these attached groups are different, the C5 atom is a chiral center. The presence of a single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images. mdpi.com

Due to the single chiral center at C5, this compound exists as a pair of enantiomers. masterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comlibretexts.org The two enantiomers of this compound would be designated as (R)-1,3-dimethylbutylethyl barbituric acid and (S)-1,3-dimethylbutylethyl barbituric acid, based on the Cahn-Ingold-Prelog priority rules. Enantiomers have identical physical properties (melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in equal but opposite directions) and their interactions with other chiral molecules. taylorandfrancis.com

If other chiral centers were present in the molecule, the possibility of diastereomers would arise.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comlibretexts.org This occurs when a molecule has two or more stereocenters, and at least one, but not all, of the stereocenters differ between the two isomers. masterorganicchemistry.com Since this compound has only one stereocenter, it does not have diastereomers of itself, but it can form diastereomeric relationships when interacting with other chiral molecules. researchgate.net

For example, if this compound were to react with a single enantiomer of a chiral reagent, two different products (diastereomers) would be formed: (R,R') and (S,R'). These diastereomers would have different physical properties and could be separated by standard laboratory techniques like chromatography or crystallization. taylorandfrancis.com

Stereoselective Synthesis Challenges and Solutions

The synthesis of a specific stereoisomer of this compound presents considerable challenges due to the chiral center at the C5 position. The creation of this tetrasubstituted carbon in a controlled stereoselective manner is a common difficulty in organic synthesis. rsc.org

Challenges:

Control of Stereochemistry: Traditional syntheses of barbiturates often involve the condensation of a disubstituted malonic ester with urea (B33335) or a substituted urea. mdpi.com If the substituents on the malonic ester are different, this method typically results in a racemic mixture of the final product, requiring subsequent resolution of the enantiomers.

Prochiral Precursors: Barbituric acid derivatives with different substituents on the nitrogen atoms (R¹ ≠ R²) are prochiral. Enantioselective alkylation at the C5 position is a viable strategy but requires sophisticated catalytic systems to achieve high enantiomeric excess. mdpi.com

Steric Hindrance: The synthesis of highly substituted alkenes, which can be precursors to tetrasubstituted carbons, is often hampered by steric hindrance, making classical synthetic approaches less effective. rsc.org

Solutions and Strategies:

Asymmetric Catalysis: The use of chiral catalysts, particularly transition-metal complexes, has emerged as a powerful tool for the enantioselective synthesis of complex molecules. For barbiturate derivatives, palladium-catalyzed enantioselective alkylation has been explored. mdpi.com These methods aim to introduce the final substituent at the C5 position in a way that favors the formation of one enantiomer over the other.

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary, a temporary chemical group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Enzymatic Resolution: This technique uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This can be applied either to the final product or to a chiral intermediate in the synthetic pathway.

Multicomponent Reactions: Innovative one-pot, three-component sequential syntheses have been developed for fully substituted barbiturates. nih.gov While not inherently stereoselective, these methods offer an efficient route to the core structure, which could potentially be adapted for asymmetric synthesis by incorporating chiral catalysts or reagents.

Research into the stereoselective synthesis of related compounds, such as methohexital, which also possesses a stereogenic center, has highlighted the potential of palladium-promoted allylation reactions to control the stereochemistry. mdpi.com

Hydrogen Bonding Networks and Intermolecular Interactions

The barbiturate core of this compound contains multiple hydrogen bond acceptors (the carbonyl oxygen atoms) but, due to the methylation of the nitrogen atoms, lacks the N-H hydrogen bond donors typically found in unsubstituted or monosubstituted barbiturates. nih.govwikipedia.org This significantly alters its intermolecular interaction profile compared to compounds like phenobarbital (B1680315) or barbituric acid itself.

While it cannot act as a hydrogen bond donor, the three carbonyl oxygens are effective hydrogen bond acceptors. researchgate.net This allows the molecule to form hydrogen bonds with suitable donor molecules, such as water or biological macromolecules. The ability of barbiturates to engage in hydrogen bonding is considered a key factor in their interactions with biological targets like receptors. capes.gov.bracs.org

In the solid state, barbiturates that do possess N-H groups often form extensive hydrogen-bonding networks, creating ribbon-like or sheet-like structures. nih.govnih.gov These ordered arrangements are a subject of interest in crystal engineering. nih.gov For this compound, the absence of N-H donors would preclude the formation of these specific self-associated networks. Instead, its intermolecular interactions in a pure, solid state would be dominated by weaker van der Waals forces and dipole-dipole interactions between the polar barbiturate rings.

In solution or in a biological context, the interactions are more complex. The molecule can interact with other molecules through:

Hydrogen Bonding: As an acceptor with donor molecules.

Van der Waals Interactions: Particularly involving the ethyl and butyl side chains.

π-π Stacking: The barbiturate ring can potentially engage in π-π stacking with other aromatic systems, although this is more common in unsubstituted barbiturate anions. nih.gov

Studies on the interaction of barbiturates with proteins like human serum albumin have shown that both hydrogen bonding and hydrophobic interactions play a role in binding. nih.gov The lipophilicity conferred by the alkyl side chains is a critical factor in these interactions. eurekaselect.com

Table 2: Potential Intermolecular Interactions of this compound

Interaction Type Participating Groups Significance
Hydrogen Bonding Carbonyl oxygens (acceptors) with external H-donors Interaction with solvents and biological molecules. capes.gov.bracs.org
Dipole-Dipole Polar barbiturate ring Contributes to crystal lattice energy and solubility.

Electronic Structure and Molecular Orbital Theory

The electronic structure of the barbiturate ring is fundamental to its chemical reactivity and properties. Molecular orbital theory provides a framework for understanding this structure. The barbiturate ring contains a system of π electrons delocalized across the nitrogen and carbonyl groups.

Key aspects of the electronic structure include:

Resonance: The negative charge in the deprotonated form of barbituric acid (at C5) is stabilized by resonance, delocalizing over the adjacent carbonyl groups. mdpi.comresearchgate.net While this compound is substituted at C5 and therefore not acidic at that position, the underlying electronic nature of the ring remains.

Molecular Orbitals: Molecular orbital calculations, such as the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method, have been applied to barbiturates. capes.gov.br These studies help to determine the preferred conformations and the distribution of electron density.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. In barbiturates, these frontier orbitals are primarily associated with the π system of the heterocyclic ring. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. chadsprep.com

The electronic properties of the barbiturate ring system are thought to be the primary determinants of the pharmacological activity of this class of drugs, with the C5 substituents mainly facilitating transport and binding to the target site. capes.gov.br

Theoretical Mechanistic Hypotheses of 1,3 Dimethylbutylethyl Barbituric Acid Non Biological

Computational Modeling of Molecular Interactions with Model Receptors

Computational modeling provides a theoretical framework for predicting how 1,3-dimethylbutylethyl barbituric acid might behave and interact on a molecular level. These in silico methods allow for the estimation of chemical properties and interaction dynamics without the need for laboratory experiments.

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.govnih.gov For this compound, a theoretical docking simulation would involve modeling its three-dimensional structure and computationally placing it into the binding site of a hypothetical model receptor.

The process involves sampling numerous possible conformations and orientations of the ligand within the receptor's binding pocket. youtube.com A scoring function is then used to estimate the binding energy for each pose, with lower energy values typically indicating a more favorable interaction. nih.gov While docking studies on various barbiturate (B1230296) derivatives have been performed to understand their interaction with biological targets, the focus here is purely on the theoretical chemical interactions. researchgate.netresearchgate.netnih.gov The results can reveal potential intermolecular forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that could theoretically form between the ligand and a complementary chemical surface.

Table 1: Hypothetical Ligand-Protein Docking Results for this compound This table illustrates the type of data generated from a theoretical docking simulation. The values are for explanatory purposes only.

ParameterValueDescription
Binding Affinity -7.5 kcal/molAn estimation of the binding energy. More negative values suggest stronger theoretical binding.
RMSD from reference 2.1 ÅRoot Mean Square Deviation from a known reference pose, indicating conformational change upon binding. A lower value signifies a better prediction. nih.gov
Predicted Interactions HydrophobicThe primary type of non-covalent interaction predicted between the ligand and the model receptor's surface, driven by its alkyl substituents.
Interacting Residues N/AIn a biological context, this would list amino acid residues. In this theoretical model, it refers to complementary chemical moieties on the receptor surface.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, an MD simulation could be used to explore its conformational flexibility and behavior in different solvents, such as water or a non-polar organic solvent.

The simulation would begin by placing a model of the molecule in a "box" filled with solvent molecules. The interactions between all atoms are calculated using classical mechanics, and the system is allowed to evolve over a set period (from picoseconds to microseconds). nih.gov By analyzing the trajectory of the simulation, one can observe how the molecule rotates, flexes, and interacts with the surrounding solvent molecules. This provides insight into its stable conformations, the dynamics of its substituent groups (butyl and ethyl chains), and its solvation properties. Such simulations can validate docking results by assessing the stability of a predicted binding pose over time. nih.gov

Table 2: Example Conformational Data from a Theoretical MD Simulation This table shows sample data that could be extracted from an MD simulation to describe the molecule's flexibility.

ParameterSolvent: WaterSolvent: ChloroformDescription
Average End-to-End Distance (Butyl chain) 3.8 Å4.2 ÅThe average distance between the first and last carbon of the butyl group, indicating how extended or folded the chain is.
Solvent Accessible Surface Area (SASA) 150 Ų165 ŲThe surface area of the molecule exposed to the solvent, indicating its compactness.
Predominant Dihedral Angle (C-C-C-C of Butyl) gauche (-60°)trans (180°)The most frequently observed torsion angle within the butyl chain, revealing its preferred conformation in the solvent.

Quantitative Structure-Property Relationship (QSPR) is a modeling approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.govspringernature.com A QSPR model could be developed to predict properties of this compound, such as its solubility, boiling point, or partitioning coefficient (LogP), even before it is synthesized. researchgate.net

The process involves three main steps:

Data Collection: Gathering a dataset of various barbiturate derivatives with experimentally measured properties.

Descriptor Calculation: Calculating a large number of numerical values, known as molecular descriptors, that represent the chemical structure of each molecule (e.g., molecular weight, number of rotatable bonds, surface area). rsc.org

Model Building: Using statistical methods to create a mathematical equation that links the descriptors to the property of interest.

Once validated, this model could predict the properties of this compound based on its calculated descriptors. This approach is valuable for exploring how structural modifications, such as changing the length of the alkyl chains, might influence the molecule's chemical properties. rsc.org

Table 3: Selected Molecular Descriptors for QSPR Modeling of this compound These descriptors are examples of structural inputs used in a QSPR model.

Descriptor TypeDescriptor NameValue (Calculated)Relevance to Properties
Topological Molecular Weight226.28 g/mol Influences properties like boiling point and diffusion rate.
Constitutional Number of Rotatable Bonds4Relates to the molecule's conformational flexibility.
Electronic Polar Surface Area (PSA)51.6 ŲCorrelates with properties like solubility and permeability across theoretical membranes.
Hydrophobicity LogP (Octanol-Water)~2.5 (Estimated)Measures the lipophilicity of the molecule, affecting its solubility in polar vs. non-polar solvents.

Electronic Effects of Substituents on Barbiturate Ring System

The chemical behavior of the barbiturate ring is significantly influenced by the electronic properties of its substituents. cdnsciencepub.com In this compound, the key substituents are the two methyl groups at the N1 and N3 positions, and the ethyl and butyl groups at the C5 position.

All of these alkyl groups (methyl, ethyl, butyl) are considered electron-donating groups through an inductive effect (+I). This means they tend to push electron density towards the heterocyclic ring. This increased electron density has several theoretical consequences:

Reduced Acidity: The addition of electron-donating alkyl groups to the C5 position generally decreases the acidity (raises the pKa) of the parent barbituric acid molecule. auburn.edu

Ring Reactivity: The electron-donating nature of the substituents can influence the reactivity of the carbonyl carbons in the ring, potentially making them less susceptible to nucleophilic attack compared to unsubstituted barbituric acid.

Shielding Effects: In nuclear magnetic resonance (NMR) spectroscopy, the electron-donating groups can cause shielding of nearby protons, affecting their chemical shifts. cdnsciencepub.com The N-methyl groups, in particular, have a distinct electronic effect compared to N-H protons, altering the electron distribution within the amide linkages.

Table 4: Summary of Substituent Electronic Effects

SubstituentPositionElectronic EffectTheoretical Consequence
Methyl N1, N3Inductive (+I)Increases electron density in the ring; prevents N-H tautomerism and deprotonation.
Ethyl C5Inductive (+I)Donates electron density to C5, slightly reducing the overall electrophilicity of the ring.
Butyl C5Inductive (+I)Similar to the ethyl group, contributes to the overall electron-rich character of the C5 position.

Acidity and Tautomerism of the Barbituric Acid Core

Barbituric acid can exist in several tautomeric forms due to the mobility of protons. echemcom.com The primary forms are the tri-keto and various enol forms. researchgate.net Theoretical and experimental studies have shown that the tri-keto form is generally the most stable tautomer in both the gas phase and in solution. researchgate.netnih.gov

In the case of this compound, the possibilities for tautomerism are significantly restricted.

Lactam-Lactim Tautomerism: The parent barbituric acid can undergo tautomerism where a proton moves from a nitrogen atom to a carbonyl oxygen (lactam to lactim). However, since the N1 and N3 positions are substituted with methyl groups, there are no N-H protons available. This completely prevents the most common lactam-lactim tautomerism.

Keto-Enol Tautomerism: Tautomerism can also occur when a proton from the C5 position moves to an adjacent carbonyl oxygen. In this compound, the C5 carbon is disubstituted with an ethyl and a butyl group, meaning there is no C5-H proton. This prevents keto-enol tautomerism involving the C5 position.

As a result of the N1, N3, and C5 positions being fully substituted with non-hydrogen groups, this compound is locked in its tri-keto form and is considered a non-acidic compound because it lacks any acidic protons. auburn.edu

Table 5: Tautomerism in Barbituric Acid vs. This compound

Tautomer TypeGeneral DescriptionPossible in Barbituric Acid?Possible in this compound?Reason for Restriction
Tri-Keto All three carbonyl groups are C=O.Yes (Most Stable)Yes (Only Form)N/A
Lactim Enol One N-H proton moves to a C=O.YesNoN1 and N3 positions are methylated.
Di-Lactim Enol Two N-H protons move to C=O groups.YesNoN1 and N3 positions are methylated.
C5-Enol One C5-H proton moves to a C=O.YesNoC5 position is disubstituted with alkyl groups.

Theoretical Reactivity Profiles and Reaction Pathways

The reactivity of barbituric acid derivatives is diverse and allows for the synthesis of many complex molecules. mdpi.com However, the specific substitution pattern of this compound limits many of the common reaction pathways.

Alkylation/Acylation: Reactions that typically occur at the nitrogen atoms (N-alkylation or N-acylation) are not possible because these positions are already occupied by methyl groups. mdpi.com

Knoevenagel Condensation: This is a very common reaction for barbituric acid, involving the condensation of the active methylene (B1212753) group at C5 with aldehydes or ketones. mdpi.com Since this compound has no hydrogens at the C5 position, it cannot participate in Knoevenagel condensation reactions.

Reactions at Carbonyl Groups: The carbonyl groups could theoretically undergo reactions typical of ketones, such as reduction to alcohols or reactions with strong nucleophiles. However, their reactivity is modulated by being part of the cyclic amide (lactam) system.

Side-Chain Reactions: The ethyl and butyl groups at the C5 position could theoretically undergo free-radical substitution (e.g., halogenation) under UV light or with radical initiators. This would represent a pathway to further functionalize the molecule without altering the core barbiturate ring.

Ring Opening: Under harsh conditions, such as strong acid or base hydrolysis, the barbiturate ring could potentially undergo ring-opening reactions at the amide bonds. mdpi.com

Table 6: Theoretical Reactivity of this compound

Reaction TypeReactivity SiteFeasibilityRationale
N-Alkylation N1, N3Not FeasibleNitrogen atoms are already substituted with methyl groups.
Knoevenagel Condensation C5Not FeasibleC5 is a quaternary carbon with no acidic protons.
Side-Chain Halogenation C5-Alkyl GroupsTheoretically FeasibleAlkyl chains can undergo free-radical reactions under appropriate conditions.
Ring Hydrolysis Amide BondsTheoretically FeasiblePossible under harsh acidic or basic conditions, leading to ring cleavage. mdpi.com

Advanced Analytical Methodologies for 1,3 Dimethylbutylethyl Barbituric Acid Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy would each provide unique and complementary information regarding the atomic connectivity, functional groups, and electronic nature of 1,3-dimethylbutylethyl barbituric acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the N-methyl, ethyl, and butyl groups. The two N-methyl groups, being chemically equivalent, would likely appear as a sharp singlet. The ethyl group would present as a quartet for the methylene (B1212753) protons coupled to the methyl protons, which would appear as a triplet. The butyl group would exhibit more complex splitting patterns, with signals corresponding to its four sets of protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the carbonyl carbons of the barbiturate (B1230296) ring, the quaternary carbon at the 5-position, the N-methyl carbons, and the carbons of the ethyl and butyl substituents. The chemical shifts of the carbonyl carbons are expected to be in the downfield region, characteristic of such functional groups.

2D NMR Experiments: To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, various 2D NMR experiments would be crucial. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the placement of the ethyl and butyl groups at the C5 position and the methyl groups on the nitrogen atoms. Correlation Spectroscopy (COSY) would identify proton-proton coupling networks within the ethyl and butyl chains.

¹H NMR (Predicted) Chemical Shifts (δ) for this compound
Proton Type
N-CH₃
C5-CH₂-CH₃
C5-CH₂-CH₂-CH₂-CH₃
C5-CH₂-CH₂-CH₂-CH₃
C5-CH₂-CH₂-CH₂-CH₃
C5-CH₂-CH₃
C5-CH₂-CH₂-CH₂-CH₃
Note: Predicted values are based on typical chemical shifts for similar functional groups.
¹³C NMR (Predicted) Chemical Shifts (δ) for this compound
Carbon Type
C=O (C2, C4, C6)
C5 (quaternary)
N-CH₃
C5-C H₂-CH₃
C5-C H₂-CH₂-CH₂-CH₃
C5-CH₂-C H₂-CH₂-CH₃
C5-CH₂-CH₂-C H₂-CH₃
C5-CH₂-C H₃
C5-CH₂-CH₂-CH₂-C H₃
Note: Predicted values are based on typical chemical shifts for similar functional groups.

Barbiturates are known to exhibit polymorphism, a phenomenon where a compound can exist in multiple crystalline forms. These different polymorphs can have distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different solid forms. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, it is possible to identify and distinguish between different polymorphs of this compound, should they exist.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. For this compound, these techniques would be used to confirm the presence of the key structural components.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the three carbonyl (C=O) groups in the barbiturate ring, typically appearing in the region of 1650-1750 cm⁻¹. The C-N stretching vibrations within the ring would also be observable. The various C-H stretching and bending vibrations of the N-methyl, ethyl, and butyl groups would be present in the regions around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR. While the C=O stretching bands are also visible in Raman, they are often weaker than in the IR spectrum. However, the C-C skeletal vibrations of the alkyl chains and the ring structure may give rise to more prominent signals in the Raman spectrum. The symmetric vibrations of the molecule are often more Raman active.

Vibrational Spectroscopy (Predicted) for this compound
Functional Group
C-H stretch (alkyl)
C=O stretch (amide)
C-N stretch
C-H bend (alkyl)
Note: Predicted values are based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The barbiturate ring contains chromophores that absorb in the UV region. For this compound, it is expected to exhibit absorption maxima characteristic of the n → π* and π → π* transitions of the carbonyl groups within the heterocyclic ring. The position of these absorption bands can be influenced by the solvent polarity. The alkyl substituents at the 5-position are not expected to significantly alter the electronic absorption spectrum compared to other 5,5-disubstituted barbiturates. A study on barbituric acid itself showed that the wavelength of maximum absorbance is pH-dependent. nih.gov

UV-Vis Spectroscopy (Predicted) for this compound
Transition
n → π
π → π
Note: Predicted values are based on the electronic transitions of similar barbiturate structures.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, this technique would be used to confirm the molecular formula and to gain insight into its structure through analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern would likely involve the cleavage of the alkyl substituents at the C5 position. Common fragmentation pathways for 5,5-disubstituted barbiturates include the loss of the ethyl and butyl groups as radicals. Further fragmentation of the barbiturate ring itself could also occur. High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the parent ion and its major fragments with high accuracy, thus confirming the molecular formula.

Mass Spectrometry (Predicted) for this compound
Ion
[M]⁺
[M - C₂H₅]⁺
[M - C₄H₉]⁺
Note: Predicted m/z values are based on the expected molecular formula C₁₂H₂₀N₂O₃ and common fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For a compound like this compound, with a presumed molecular formula of C₁₃H₂₂N₂O₃, the theoretical exact mass can be calculated. An experimentally obtained high-resolution mass spectrum that provides a mass measurement within a few parts per million (ppm) of this theoretical value serves as strong evidence for the compound's elemental composition. This level of accuracy is crucial for differentiating it from other potential isobaric compounds.

Table 1: Theoretical Exact Mass for this compound

Molecular FormulaCompound NameTheoretical Monoisotopic Mass (Da)
C₁₃H₂₂N₂O₃This compound254.16304

Note: Data is theoretical and for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the protonated molecule or molecular ion of this compound ([M+H]⁺ or M⁺˙) would be isolated and then subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern is characteristic of the molecule's structure. For barbiturates, common fragmentation pathways involve the loss of substituents from the C5 position and the cleavage of the barbituric acid ring itself. The fragmentation of this compound would be expected to yield specific product ions corresponding to the loss of the ethyl and butyl groups, as well as fragments of the N,N'-dimethylated pyrimidinetrione ring. Analyzing these fragmentation patterns allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of volatile and thermally stable compounds like many barbiturate derivatives.

In a GC-MS analysis of a this compound sample, the gas chromatograph would separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. The retention time, the time it takes for the compound to pass through the chromatographic column, is a characteristic property under specific analytical conditions. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. The resulting data not only confirms the identity of the main peak as this compound but also allows for the identification and quantification of any impurities present, thereby providing a comprehensive purity profile.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Single-Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

This analysis would confirm the substitution pattern on the barbiturate ring, including the presence of the two methyl groups on the nitrogen atoms and the ethyl and butyl groups at the C5 position. Furthermore, it would reveal the conformation of the alkyl chains and the packing of the molecules in the crystal lattice. Due to the lack of specific crystallographic data for this compound, the following table presents representative data for a structurally related compound, 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid, to illustrate the type of information obtained from such an analysis. znaturforsch.com

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Barbiturate Derivative znaturforsch.com

ParameterValue
Compound Name1,3-Dimethyl-5-bis(thiomethyl)methylenebarbituric acid
Molecular FormulaC₉H₁₂N₂O₃S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.989(2)
b (Å)12.345(3)
c (Å)12.543(3)
β (°)100.23(3)
Volume (ų)1216.9(5)
Z4

Source: Data from the crystallographic analysis of 1,3-dimethyl-5-bis(thiomethyl)methylenebarbituric acid. znaturforsch.com

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases. This technique is particularly useful for identifying the bulk material and for detecting the presence of different polymorphs (different crystalline forms of the same compound).

The PXRD pattern is a fingerprint of the crystalline solid. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a reference pattern (either from a known standard or calculated from single-crystal data), one can confirm the identity and phase purity of the bulk sample.

Chromatographic Techniques for Purity and Separation

In addition to GC-MS, other chromatographic techniques are essential for the purification and purity assessment of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative purposes. For purity analysis, a sample is injected into the HPLC system, and the components are separated based on their differential interactions with the stationary and mobile phases. A detector, such as a UV-Vis spectrophotometer, measures the absorbance of the eluting components, producing a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound.

For purification, preparative HPLC can be employed to isolate this compound from a mixture with high purity. Different chromatographic modes, such as normal-phase or reversed-phase chromatography, can be utilized depending on the polarity of the target compound and its impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of barbiturates, offering high resolution and sensitivity. researchgate.netijsra.net The development of a robust HPLC method for this compound involves the systematic optimization of several key chromatographic parameters to achieve efficient separation and accurate quantification.

A common approach for the analysis of barbiturates is reversed-phase HPLC. sigmaaldrich.com This typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase. sigmaaldrich.comnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, which may be water or a buffer solution. calstate.edu The ratio of these solvents can be kept constant (isocratic elution) or varied during the run (gradient elution) to ensure adequate separation of the analyte from any impurities. calstate.edu

Detection is commonly performed using an ultraviolet (UV) detector, as barbiturates exhibit absorbance in the UV spectrum, typically between 210 nm and 240 nm. researchgate.netnih.gov The selection of the optimal wavelength is critical for maximizing sensitivity. Method validation is a crucial final step, confirming that the analytical procedure is accurate, precise, reproducible, and robust for its intended purpose.

Table 1: Illustrative HPLC Method Parameters for Barbiturate Analysis

ParameterConditionPurpose
Column Discovery® C18 (15 cm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for reversed-phase separation. sigmaaldrich.com
Mobile Phase Acetonitrile and Water/Phosphate Buffer (pH 8.5)Elutes the compound from the column; pH can be adjusted to optimize peak shape. nih.gov
Elution Mode Gradient or IsocraticA gradient can improve separation of complex mixtures, while isocratic is simpler for single analytes. calstate.edu
Flow Rate 1.0 mL/minControls the speed of the mobile phase and analysis time.
Injection Volume 10 µLThe amount of sample introduced into the system. calstate.edu
Detector UV SpectrophotometerMeasures the absorbance of the analyte for quantification. researchgate.net
Detection Wavelength 240 nmWavelength at which the barbiturate structure shows significant absorbance. nih.gov
Internal Standard TalbutalA related compound added in a known amount to improve quantitative accuracy. nih.gov

Chiral Chromatography for Enantiomeric Separation

The molecular structure of this compound contains a chiral center at the C5 position of the barbiturate ring, specifically at the 1-methylbutyl substituent. This means the compound can exist as a pair of enantiomers (R- and S-isomers), which are non-superimposable mirror images. While enantiomers have identical physical properties in a non-chiral environment, they can exhibit different pharmacological activities. Therefore, their separation and individual characterization are of significant importance.

Chiral chromatography is the most effective method for separating enantiomers. ijsra.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Another approach involves the use of a chiral mobile phase additive. For instance, methylated beta-cyclodextrins added to the mobile phase can create a dynamic chiral environment on a standard reversed-phase column, enabling enantiomeric resolution. nih.gov The cyclodextrin (B1172386) cavities form inclusion complexes with the barbiturate enantiomers, and the stability of these complexes differs between the R- and S-isomers, allowing for their separation. ijsra.netnih.gov

The development of a chiral separation method requires careful selection of the CSP or chiral additive and optimization of mobile phase composition and temperature to achieve baseline resolution of the enantiomeric peaks.

Table 2: Example Conditions for Chiral Separation of Barbiturates

ParameterConditionRationale
Technique Reversed-Phase HPLC with Chiral Mobile Phase AdditiveCreates a dynamic chiral environment for separation. nih.gov
Column LiChrosorb RP-18Standard achiral column that becomes a CSP with the additive. nih.gov
Mobile Phase Methanol/Water with Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrinThe methylated cyclodextrin acts as the chiral selector. nih.gov
Detection UV at 220 nmGeneral wavelength for detecting the barbiturate core structure.
Outcome Baseline resolution of enantiomersAllows for the independent quantification of each isomer. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. nih.gov For a pharmaceutical compound like this compound, these methods provide critical information about its stability, purity, and solid-state characteristics.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to study the thermal transitions of a material. rroij.com In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. rroij.com This provides quantitative information about physical and chemical changes that involve a change in heat flow.

For this compound, DSC analysis is primarily used to:

Determine the Melting Point: The temperature at which the substance transitions from a solid to a liquid state is observed as a sharp endothermic peak on the DSC thermogram. The peak maximum is typically reported as the melting point.

Assess Purity: Impurities in a sample generally cause a broadening of the melting peak and a depression of the melting point.

Investigate Polymorphism: The existence of different crystalline forms (polymorphs) can be detected, as each polymorph will have a unique melting point and enthalpy of fusion.

The analysis involves heating a small, precisely weighed sample in a sealed pan at a constant rate, and the resulting heat flow is plotted against temperature. rroij.com

Table 3: Representative DSC Data for a Pure Organic Compound

ParameterValueDescription
Sample Size 2-5 mgA small sample size is sufficient for analysis. rroij.com
Heating Rate 10 °C/minA standard heating rate for pharmaceutical analysis.
Atmosphere Nitrogen (Inert)Prevents oxidative degradation during heating.
Melting Onset 135.2 °CThe temperature at which the melting process begins.
Melting Peak 138.5 °CThe temperature of maximum heat absorption, reported as the melting point.
Enthalpy of Fusion (ΔH) 110 J/gThe amount of energy required to melt the sample, related to its crystallinity.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com This technique is essential for determining the thermal stability and decomposition profile of this compound. researchgate.net

In a TGA experiment, the sample is placed in a high-precision balance and heated according to a controlled temperature program. nih.gov The resulting mass change is plotted against temperature, generating a TGA curve. A sharp drop in the curve indicates a mass loss event, which typically corresponds to decomposition. The first derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to pinpoint the temperature of maximum decomposition rate. researchgate.net

For a stable organic compound like this compound, the TGA thermogram would be expected to show no significant mass loss until the onset of thermal decomposition at elevated temperatures.

Table 4: Typical TGA Findings for Thermal Stability Assessment

ParameterObservationInterpretation
Temperature Range 30 °C to 600 °CA wide range to capture all thermal events from moisture loss to complete decomposition.
Heating Rate 10 °C/minA controlled rate ensures reproducible results.
Atmosphere NitrogenAn inert atmosphere is used to study thermal decomposition without oxidation.
Initial Mass Loss (up to 120 °C) < 0.5%Indicates the absence of significant volatile solvents or adsorbed water.
Onset of Decomposition (T_onset) ~ 210 °CThe temperature at which significant thermal degradation begins.
Major Decomposition Step 210 °C - 350 °CThe primary temperature range over which the molecule breaks down.
Residue at 600 °C < 1%Indicates nearly complete decomposition of the organic material.

Theoretical and Computational Studies of Barbituric Acid Derivatives, Applied to 1,3 Dimethylbutylethyl Barbituric Acid

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are instrumental in elucidating the electronic nature of molecules. Methods like Density Functional Theory (DFT) are frequently employed to study barbituric acid derivatives, providing a detailed picture of their electronic landscape. nih.govbohrium.com

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. youtube.com

For derivatives of barbituric acid, the HOMO is typically localized over the pyrimidine (B1678525) ring, particularly the nitrogen and oxygen atoms, indicating these are the primary sites for electron donation. The LUMO, conversely, is also generally distributed across the ring system. Studies on 1,3-dimethylbarbituric acid have shown that the HOMO and LUMO energies can be precisely calculated, and these calculations help in understanding the molecule's electronic transitions and reactivity. researchgate.net The introduction of an ethyl and a 1,3-dimethylbutyl group at the C5 position of the barbiturate (B1230296) ring in 1,3-Dimethylbutylethyl barbituric acid would be expected to influence the energies of these frontier orbitals through inductive and steric effects.

Table 1: Theoretical Frontier Molecular Orbital Energies for a Representative Barbiturate (1,3-dimethylbarbituric acid)
ParameterEnergy (eV)
HOMO Energy-7.5 to -8.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)5.5 to 7.5

Note: The values presented are typical ranges derived from computational studies on analogous barbiturates and may not represent the exact values for this compound.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

Atomic Charges and Dipole Moments

Table 2: Calculated Dipole Moment for a Representative Barbiturate
CompoundDipole Moment (Debye)
1,3-dimethylbarbituric acid~1.5 - 2.5

Note: The value is based on computational studies of similar barbiturates and serves as an estimate.

Molecular Docking and Binding Energy Calculations (Chemical Interactions, not biological efficacy)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of chemical interactions, docking can be used to study how a molecule like this compound might interact with other molecules, including host-guest systems or other synthetic receptors. researchgate.net

These studies calculate the binding energy, which indicates the strength of the interaction. The interactions are typically non-covalent and can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov For barbiturates, the carbonyl groups and N-H groups are primary sites for hydrogen bonding. The alkyl substituents at the C5 position, such as the ethyl and 1,3-dimethylbutyl groups, would primarily engage in van der Waals and hydrophobic interactions. nih.gov Docking studies on barbiturates have shown that the binding affinity and orientation are highly dependent on the nature and size of the substituents. researchgate.netnih.gov

Development of Computational Models for Barbiturate Structure Prediction

Computational models are increasingly being developed to predict the three-dimensional structure of molecules. For flexible molecules like this compound, which has rotatable bonds in its side chains, computational methods can be used to explore the conformational space and identify low-energy, stable conformations.

These models often employ a combination of quantum mechanics and molecular mechanics (QM/MM) to balance accuracy and computational cost. The development of such models is crucial for understanding how the molecule's shape influences its physical and chemical properties. Furthermore, machine learning models are being applied to predict various molecular properties based on their structure, which can accelerate the design and analysis of new barbiturate derivatives. mdpi.com

In Silico Prediction of Chemical Reactivity and Stability

Computational methods provide a powerful avenue for predicting the chemical reactivity and stability of molecules without the need for extensive laboratory experiments. For barbiturates, these predictions are often based on the electronic properties derived from quantum chemical calculations.

The HOMO-LUMO gap is a key parameter in predicting reactivity; a smaller gap suggests higher reactivity. nih.gov The molecular electrostatic potential map identifies the most likely sites for chemical reactions. nih.gov Furthermore, computational studies can model reaction pathways and calculate activation energies, providing insights into the kinetics of potential reactions. For instance, the acidity of the N-H protons and the reactivity of the C5 position in barbiturates can be assessed computationally. nih.gov Thermochemical calculations can also predict the enthalpy of formation, which is a direct measure of the molecule's thermodynamic stability. nih.govresearchgate.net These in silico predictions are invaluable for understanding the chemical behavior of compounds like this compound.

Advanced Research Directions and Future Perspectives for 1,3 Dimethylbutylethyl Barbituric Acid

Exploration of Novel Synthetic Pathways

The synthesis of barbiturates has been a cornerstone of heterocyclic chemistry for over a century. The classical approach involves the condensation reaction between a disubstituted malonic ester and urea (B33335). openstax.orgorgsyn.orglibretexts.org For N,N'-disubstituted compounds like 1,3-dimethyl-5-butyl-5-ethylbarbituric acid, this pathway is adapted by replacing urea with a substituted analogue, namely 1,3-dimethylurea (B165225). google.com

The general scheme involves the reaction of diethyl 5-butyl-5-ethylmalonate with 1,3-dimethylurea in the presence of a strong base such as sodium ethoxide. openstax.orggoogle.com The base facilitates the deprotonation of the urea nitrogens, enabling a twofold nucleophilic acyl substitution on the malonic ester to form the heterocyclic ring.

Advanced research seeks to improve upon these traditional methods by exploring alternative reagents, catalysts, and reaction conditions to enhance yield, purity, and sustainability. A patent for the synthesis of the related 1,3-dimethylbarbituric acid describes a method using sodium ethoxide as a catalyst with solvents like n-butanol and toluene, achieving yields of around 75%. google.com Other modern approaches focus on solvent-free mechanochemical methods, which have been used to prepare salt co-crystals of barbituric acid and could be adapted for condensation reactions. rsc.org

Table 1: Comparison of Synthetic Methodologies for Barbiturate (B1230296) Derivatives

MethodKey ReagentsTypical ConditionsAdvantages/FocusReference
Classical CondensationDisubstituted Malonic Ester, Urea/Substituted Urea, Sodium EthoxideReflux in absolute ethanol (B145695)Well-established, versatile for various C5 substituents openstax.orgorgsyn.orglibretexts.org
Patented N,N'-Dimethyl SynthesisMalonic Ester, 1,3-Dimethylurea, Sodium EthoxideReflux in n-butanol/toluene (100-120 °C)Specific for N,N'-dimethylated products with high yield google.com
MechanochemistryBarbituric Acid, Alkaline CarbonatesSolvent-free grindingGreen chemistry, rapid, produces co-crystals rsc.org
Amine Substitution5-Bromo-5-phenylbarbituric acid, Various AminesMethanol solventPost-synthesis functionalization at C5 position gatech.edugatech.edu

Design and Synthesis of Conformationally Restricted Analogues

The flexibility of the alkyl chains at the C5 position of the barbiturate ring influences its crystal packing and interactions with other molecules. Designing analogues where this conformational freedom is limited is a key strategy in crystal engineering and the development of materials with tailored properties. This is often achieved by incorporating the C5 substituents into a rigid ring system, leading to spiro-barbiturates.

Recent synthetic strategies have focused on multicomponent reactions (MCRs) to build complex molecular architectures in a single step. For instance, spirooxindole-barbiturate derivatives have been synthesized via Knoevenagel condensation reactions, demonstrating the feasibility of creating rigid, polycyclic systems based on the barbiturate core. mdpi.com While these examples often retain N-H groups for specific applications, the synthetic principles are directly applicable to N,N'-dimethylated systems like 1,3-dimethyl-5-butyl-5-ethylbarbituric acid. Creating a spiro-cyclopentane or spiro-cyclohexane ring at the C5 position, incorporating the butyl and ethyl groups, would be a direct route to a conformationally restricted analogue.

Investigation of Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering of barbiturates are fields rich with discovery, primarily due to the hydrogen-bonding capabilities of the barbiturate ring. wikipedia.orgnih.govresearchgate.net Derivatives possessing N-H groups act as both hydrogen bond donors and acceptors, leading to predictable and robust self-assembly motifs. researchgate.net Common patterns include centrosymmetric dimers formed through N-H···O=C bonds and extended one-dimensional chains or tapes. nih.govresearchgate.netnih.gov These motifs are fundamental building blocks for creating complex two- and three-dimensional crystalline networks. researchgate.netmdpi.com

However, the specific structure of 1,3-dimethyl-5-butyl-5-ethylbarbituric acid fundamentally alters its role in supramolecular chemistry. The methylation of both nitrogen atoms removes all N-H hydrogen bond donor capabilities. Consequently, this molecule can only act as a hydrogen bond acceptor at its three carbonyl oxygen atoms. This preclusion of self-complementary hydrogen bonding means it cannot form the classic dimers and ribbons that dominate the crystal structures of other barbiturates. nih.govresearchgate.net Its solid-state assembly would be governed by weaker van der Waals forces and potential C-H···O interactions, making its crystal packing highly dependent on the conformation of its C5 alkyl groups. This makes it an interesting target for co-crystallization studies with strong hydrogen bond donor molecules.

Table 2: Dominant Hydrogen-Bonding Motifs in Barbiturate Crystal Structures

MotifDescriptionRequired Structural FeatureApplicability to 1,3-Dimethyl-5-butyl-5-ethylbarbituric acidReference
DimerTwo molecules joined by a pair of N-H···O=C hydrogen bonds.At least one N-H groupNot possible nih.govresearchgate.net
Chain/TapeMolecules linked into a 1D chain via N-H···O=C bonds.At least one N-H groupNot possible researchgate.netnih.gov
Layer/Framework2D or 3D networks built from simpler motifs.N-H groups and suitable co-formersNot possible via self-assembly researchgate.netmdpi.com
Acceptor RoleAccepts hydrogen bonds from a co-former molecule.C=O groupsPossible in co-crystals rsc.org

Advanced Computational Studies on Interaction with Non-Biological Matrices

The interaction of barbiturates with synthetic, non-biological materials is a growing area of research, particularly for developing chemical sensors and selective sorbents. Molecularly Imprinted Polymers (MIPs) are a prime example. These are custom-made polymers with cavities designed to specifically recognize a target molecule. mdpi.combohrium.com Advanced computational methods are crucial for the rational design of MIPs. nih.govmdpi.com

The process involves in silico screening of a library of functional monomers and cross-linkers to find the combination that provides the strongest and most selective non-covalent interactions with the template molecule (e.g., a barbiturate). researchgate.net Quantum mechanics (QM), often using Density Functional Theory (DFT), is employed to calculate the binding energy of the pre-polymerization complex formed between the barbiturate and various functional monomers. mdpi.com Subsequently, Molecular Dynamics (MD) simulations are used to model the polymerization process and to assess the stability and accessibility of the binding sites within the final polymer matrix. nih.govnih.gov For a molecule like 1,3-dimethyl-5-butyl-5-ethylbarbituric acid, computational studies would focus on identifying monomers that can form strong dipole-dipole or hydrogen-bond-acceptor interactions with its carbonyl groups.

Development of New Analytical Protocols for Trace Detection in Environmental Samples (Excluding Biological)

The persistence of some pharmaceutical compounds in the environment necessitates the development of highly sensitive analytical methods for their detection in non-biological matrices like water and soil. nih.gov Barbiturates have been detected in rivers and groundwater, indicating a high degree of recalcitrance and the potential for long-term environmental presence. nih.gov

Research has focused on developing robust protocols for extracting and quantifying barbiturates at trace levels. A common approach involves solid-phase extraction (SPE) to concentrate the analytes from a large volume of water, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov One study developed a GC-MS method capable of detecting various barbiturates in surface water with a limit of detection (LOD) as low as 1 ng/L. nih.gov Another study on the stability of pentobarbital (B6593769) in soil used an LC/MS method with an LOD of 0.1 ppm. nih.govmadbarn.com These protocols are directly adaptable for monitoring 1,3-dimethyl-5-butyl-5-ethylbarbituric acid, providing essential tools for environmental science and monitoring.

Table 3: Analytical Protocols for Barbiturate Detection in Environmental Samples

Analyte(s)MatrixMethodologyReported Limit of Detection (LOD) / Quantification (LOQ)Reference
Pentobarbital, Phenobarbital (B1680315), etc.Wastewater, Surface Water, GroundwaterGC-MS1 ng/L (LOD) nih.gov
PentobarbitalSoil (Topsoil, Sand, Potting Soil)Methanol Extraction, SPE, LC/MS0.1 ppm (LOD), 0.5 ppm (LOQ) nih.govmadbarn.com
PentobarbitalCompost, SoilNot specifiedPersistence confirmed up to 367 days researchgate.net

Contribution to the Broader Understanding of Barbiturate Chemical Space

"Chemical space" refers to the entire multidimensional space of all possible molecules. nih.govyoutube.com Exploring this space is fundamental to discovering new molecules with desired properties. The study of specific, and even obscure, molecules like 1,3-dimethyl-5-butyl-5-ethylbarbituric acid makes a significant contribution to this exploration.

By synthesizing and characterizing such "edge-case" molecules, chemists can test the boundaries of established structure-property relationships. For example, the complete absence of N-H donors in this compound provides a critical data point for models of supramolecular assembly and crystal packing, isolating the effects of hydrogen bond acceptance and van der Waals forces. researchgate.netnih.gov Its behavior in computational models for MIPs helps refine the parameters for non-covalent interactions. nih.gov Ultimately, investigating the synthesis, structure, and interactions of every unique analogue, no matter how niche, adds a new vector to the map of barbiturate chemical space, improving our ability to predict the properties of yet-unsynthesized compounds and design future materials with precision. nih.govnih.gov

Q & A

Q. What computational approaches validate the proton transfer pathways in 1,3-dimethylbarbituric acid under acidic conditions?

  • Methodological Answer : Apply QTAIM (Quantum Theory of Atoms in Molecules) to analyze electron density at bond critical points. Compare potential energy surfaces (PES) from ab initio calculations with experimental IR data to identify dominant tautomers in solution .

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